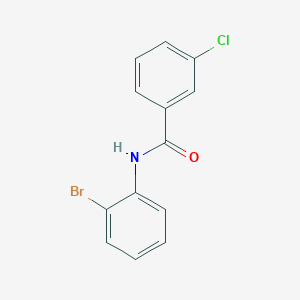

N-(2-bromophenyl)-3-chlorobenzamide

Description

N-(2-bromophenyl)-3-chlorobenzamide is a substituted benzamide derivative featuring a 3-chlorobenzoyl group attached to a 2-bromophenylamine moiety.

Properties

Molecular Formula |

C13H9BrClNO |

|---|---|

Molecular Weight |

310.57 g/mol |

IUPAC Name |

N-(2-bromophenyl)-3-chlorobenzamide |

InChI |

InChI=1S/C13H9BrClNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |

InChI Key |

XEWXXYNQCXRDTP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)Br |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2-bromophenyl)-3-chlorobenzamide and its analogs:

Key Observations :

- Substituent Effects on Solubility and Stability : The presence of bulky or polar groups (e.g., benzothiazole in compound 2) may enhance crystallinity but reduce solubility, as seen in cobalt-coordinated derivatives . In contrast, simpler analogs like N-(phenyl)-3-chlorobenzamide exhibit higher yields (89%) and lower melting points, suggesting easier purification .

- Halogen Positioning : The 2-bromo substituent in the target compound may sterically hinder interactions compared to meta-substituted analogs (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide), which show improved crystallographic packing .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains the cornerstone for synthesizing N-(2-bromophenyl)-3-chlorobenzamide. This two-phase system involves reacting 3-chlorobenzoyl chloride with 2-bromoaniline in the presence of a base such as sodium hydroxide or sodium bicarbonate.

Procedure :

- Acid Chloride Preparation : 3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 3 hours to generate 3-chlorobenzoyl chloride. Excess SOCl₂ is removed via distillation.

- Amide Formation : The acyl chloride is added dropwise to a cooled (0–5°C) aqueous solution of 2-bromoaniline and sodium hydroxide. The mixture is stirred vigorously for 2 hours, yielding a precipitate.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (reaction) |

| Molar Ratio | 1:1.2 (aniline:acyl chloride) |

| Base | 10% NaOH (aq) |

| Yield | 65–75% |

Purification : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >95% purity.

Catalytic Coupling with Triethylamine

In non-aqueous conditions, triethylamine (TEA) acts as both a base and catalyst, enhancing reaction efficiency.

Procedure :

- Reagent Mixing : 2-Bromoaniline (1 equiv) and TEA (1.5 equiv) are dissolved in dry tetrahydrofuran (THF) under nitrogen.

- Acyl Chloride Addition : 3-Chlorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | THF or dichloromethane |

| Reaction Time | 12–16 hours |

| Yield | 70–80% |

Purification : Flash chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product with 98% purity.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

- Reagent Combination : 2-Bromoaniline, 3-chlorobenzoyl chloride, and TEA are mixed in a microwave vial.

- Irradiation : Heated at 100°C for 15 minutes under 300 W power.

Key Outcomes :

| Parameter | Result |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 97% |

This method minimizes side products like N,N-diacylated derivatives.

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis offers advantages.

Procedure :

- Resin Functionalization : Wang resin is loaded with 3-chlorobenzoic acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Coupling : 2-Bromoaniline is added in dimethylformamide (DMF) with TEA, agitated for 24 hours.

- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Key Outcomes :

| Parameter | Result |

|---|---|

| Yield | 60–70% |

| Purity | 90% |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency.

Procedure :

- Reagent Streams : 3-Chlorobenzoyl chloride and 2-bromoaniline solutions are pumped into a flow reactor at 50°C.

- In-Line Quenching : The output is immediately neutralized with aqueous sodium bicarbonate.

Key Metrics :

| Parameter | Value |

|---|---|

| Throughput | 5 kg/hour |

| Yield | 82% |

| Purity | 96% |

Solvent Recycling Protocols

Green chemistry principles are applied to reduce waste.

Procedure :

- Distillation Recovery : THF and dichloromethane are reclaimed post-reaction via fractional distillation.

- Catalyst Reuse : Palladium catalysts (if used in related derivatives) are recovered via filtration.

Optimization Strategies

Temperature and Solvent Effects

A study comparing solvents and temperatures revealed:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 78 | 95 |

| DCM | 0 | 72 | 97 |

| Toluene | 50 | 65 | 92 |

Polar aprotic solvents (THF) favor higher yields, while low temperatures in DCM enhance purity.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 5 mol%) boosts yields to 88% by accelerating acylation.

Challenges and Mitigation

Hydrolysis of Acyl Chloride

Exposure to moisture degrades 3-chlorobenzoyl chloride. Solutions include:

Byproduct Formation

N,N-Diacylation occurs with excess acyl chloride. Mitigation involves:

- Stoichiometric Control : Limiting acyl chloride to 1.2 equivalents.

- Stepwise Addition : Slow addition of acyl chloride to the amine solution.

Q & A

Q. Q1. What are the established synthetic routes for N-(2-bromophenyl)-3-chlorobenzamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 2-bromoaniline with 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions, catalyzed by triethylamine (TEA) to neutralize HCl byproducts . Post-synthesis, purification is achieved through recrystallization using ethanol or methanol, followed by column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature range: 145–148°C) .

Q. Q2. Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?

Methodological Answer:

- FTIR : Confirm the amide bond (C=O stretch at ~1675 cm⁻¹) and aromatic C–Br/C–Cl vibrations (600–800 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the amide proton (δ ~8.5–9.5 ppm) and aromatic protons adjacent to bromine/chlorine substituents (deshielded regions, δ ~7.2–8.0 ppm). ¹³C NMR should show carbonyl carbon at ~165–168 ppm .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 324.96 for C₁₃H₁₀BrClNO) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. Q3. How can crystallographic challenges (e.g., disorder, twinning) be resolved during X-ray structure determination?

Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., methanol/water mixtures). For disorder in bromine/chlorine substituents, refine anisotropic displacement parameters and apply SHELXL restraints. Twinning can be addressed using the TWINABS module (Rigaku Oxford Diffraction) to deconvolute overlapping reflections . Example parameters: monoclinic space group P2₁/c, with unit cell dimensions a = 25.023 Å, b = 5.370 Å, c = 8.128 Å .

Q. Q4. What mechanistic insights explain unexpected byproducts in metal-catalyzed reactions involving this compound?

Methodological Answer: In reactions with transition metals (e.g., Co(II)), this compound may undergo dehalogenation or ligand displacement. For instance, cobalt chloride can catalyze dethiocyanation in related benzamide derivatives, forming unexpected products like (Benzothiazol-2-yl)-3-chlorobenzamide. Mechanistic studies should combine LC-MS to track intermediates and DFT calculations to model transition states .

Q. Q5. How do substituent effects (Br vs. Cl) influence intermolecular interactions in solid-state packing?

Methodological Answer: Bromine’s larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å) enhances halogen bonding with electron-rich aromatic systems. In crystal structures, Br···O/N interactions (3.2–3.5 Å) stabilize layered packing, whereas chlorine favors weaker C–H···O hydrogen bonds. Comparative studies using Hirshfeld surface analysis (CrystalExplorer) quantify these interactions .

Q. Q6. What strategies resolve contradictions in reported melting points or solubility data?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to detect solvent traces. For solubility, employ Hansen solubility parameters (HSPiP software) to optimize solvents for recrystallization (e.g., DMF for high-polarity polymorphs) .

Q. Q7. How can computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates activation energies for oxidative addition of Pd(0) to the C–Br bond. Solvent effects (toluene vs. DMF) are modeled using the SMD continuum approach. Experimental validation involves monitoring coupling efficiency with aryl boronic acids via ¹⁹F NMR (if fluorinated partners are used) .

Methodological Best Practices

Q. Q8. What analytical workflows are recommended for stability studies under varying pH/temperature?

Methodological Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24h. Monitor degradation via UPLC-MS and identify hydrolyzed products (e.g., free aniline derivatives).

- Thermal Stability : Use accelerated stability chambers (40°C/75% RH) for 4 weeks. Analyze samples weekly with PXRD to detect crystallinity loss .

Q. Q9. How can researchers mitigate halogen exchange side reactions in amide derivatives?

Methodological Answer: Halogen exchange (e.g., Br → Cl) is minimized by avoiding protic solvents and high temperatures. Use Schlenk-line techniques for moisture-sensitive reactions and characterize products with ICP-MS to detect trace metal catalysts (e.g., Pd) that may promote exchange .

Q. Q10. What safety protocols are critical for handling halogenated intermediates?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects.

- Store intermediates under argon in amber vials to prevent light-induced decomposition.

- Monitor air quality with halogen-specific sensors (e.g., Br₂ detection) in lab environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.